N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl moiety substituted with a 2-fluorophenylmethyl group at position 3 and an acetamide linker connected to a 3,5-dimethoxyphenyl group at position 1 (inferred from structural analogs in ). The 3,5-dimethoxy substitution on the phenyl ring may enhance solubility or modulate electronic effects, while the 2-fluorobenzyl group could influence steric and pharmacokinetic properties. Though direct synthesis data for this compound are unavailable, analogous thienopyrimidine derivatives are typically synthesized via cyclocondensation reactions or nucleophilic substitutions, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-16-9-15(10-17(11-16)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-5-3-4-6-18(14)24/h3-11,21H,12-13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSLPUXKJNKDO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN3O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine core and a substituted acetamide group. Its molecular formula is . The presence of the 3,5-dimethoxyphenyl and 2-fluorophenyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds show activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds are critical for assessing their effectiveness.
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 4c | 15 | Staphylococcus aureus |
| 4e | 10 | Escherichia coli |
| 5g | 20 | Mycobacterium avium |
The presence of specific substituents on the thienopyrimidine ring is crucial for enhancing antimicrobial activity .
Anticancer Activity
Emerging studies suggest that thienopyrimidine derivatives may also possess anticancer properties. A study conducted on multicellular spheroids indicated that certain derivatives could inhibit tumor growth effectively . The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
The proposed mechanism of action for this compound involves the inhibition of key enzymes in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating various thienopyrimidine derivatives against E. coli and S. aureus, compounds similar to this compound demonstrated potent inhibitory effects with MIC values ranging from 10 to 20 µg/mL .
Case Study 2: Anticancer Screening
A recent screening of a drug library identified several thienopyrimidine derivatives with promising anticancer activity. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines while sparing normal cells .
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that most potent derivatives exhibit low toxicity at concentrations up to 200 µmol/L . Further research is required to fully understand the safety implications of long-term exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents on the core scaffold. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogs with Thienopyrimidine Cores
- 2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide (CAS 1260921-00-3) Key Differences: Replaces the 2-fluorophenylmethyl group with a 3-chlorophenyl substituent. Molecular Weight: 473.9 g/mol (C₂₂H₂₀ClN₃O₅S). Physicochemical Properties: Limited data available, but the chloro substituent may increase lipophilicity compared to the fluoro analog .
- N-(3,5-Dimethoxyphenyl)-2-[2-(4,5-dimethylthieno[2,3-d]pyrimidin-6-yl)-1H-benzimidazol-1-yl]acetamide (6c) Key Differences: Features a thieno[2,3-d]pyrimidine core (vs. [3,2-d]) and a benzimidazole substituent. Properties: Melting point 282–283°C; synthesized in 81% yield. Exhibits antimicrobial activity, though specific data for the target compound are unavailable .
Functional Analogs with Modified Substituents
- N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) Key Differences: Cyclopenta-fused thienopyrimidine core with a phenyloxy group. Properties: Melting point 197–198°C; molecular weight 326.0 g/mol ([M+H]⁺). Lower molecular weight and altered ring fusion may reduce steric hindrance .
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Key Differences: Pyrimidine-thioacetamide scaffold with dichlorophenyl substitution. Properties: Melting point 230°C; molecular weight 344.21 g/mol ([M+H]⁺).
Pharmacological Activity Comparisons
- Anti-inflammatory/Analgesic Activity : Benzothiazole derivatives () with acetamide linkages exhibit anti-inflammatory and analgesic effects, though structural divergence limits direct comparisons.
Data Table: Key Parameters of Compared Compounds
Q & A
Q. What strategies mitigate solubility challenges in biological assays?
- Use cyclodextrin-based formulations or PEGylation to enhance aqueous solubility. For in vivo studies, employ nanoparticle encapsulation (PLGA polymers) to improve bioavailability and reduce plasma protein binding .
Q. Tables for Key Data
| Analog Substituent | Target Affinity (IC50) | Selectivity Ratio (CK1δ/CK1ε) |
|---|---|---|
| 2-fluorophenylmethyl | 12 nM | 8.5 |
| 4-chlorophenylmethyl | 28 nM | 3.2 |
| 3,5-di(trifluoromethyl)phenyl | 7 nM | 15.7 |
| Data derived from kinase profiling studies . |
| Spectroscopic Technique | Key Peaks/Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 2.03 (s, CH3), 8.33 (s, pyrimidine) |
| LC-MS | m/z 326.0 [M+H]+ |
| IR | 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |
| Representative data from structural studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
